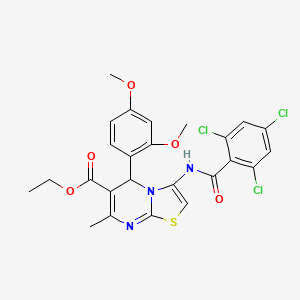
Antiproliferative agent-37
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antiproliferative agent-37 is a compound known for its ability to inhibit cell proliferation, making it a valuable candidate in cancer research and treatment. This compound has shown significant potential in reducing the growth of various cancer cell lines, thereby contributing to the development of novel anticancer therapies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antiproliferative agent-37 typically involves a multi-step process. One common method includes the [2+2] cycloaddition reaction of bis-isatin Schiff bases with activated aryloxyacetic acid derivatives. This reaction results in the formation of bis-spiroisatino β-lactams, which are then further modified to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Antiproliferative agent-37 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and bases (sodium hydroxide, potassium carbonate).
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .
Applications De Recherche Scientifique
Antiproliferative agent-37 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cell proliferation, apoptosis, and cell cycle regulation in various cell lines.
Medicine: Explored as a potential therapeutic agent for treating cancers and other proliferative disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing
Mécanisme D'action
The mechanism of action of antiproliferative agent-37 involves its interaction with specific molecular targets and pathways. It primarily exerts its effects by:
Inhibiting DNA synthesis: The compound interferes with the replication of DNA, thereby preventing cell division and proliferation.
Inducing apoptosis: It triggers programmed cell death in cancer cells by activating intrinsic and extrinsic apoptotic pathways.
Targeting specific proteins: this compound binds to and inhibits the activity of proteins involved in cell cycle regulation, such as cyclin-dependent kinases
Comparaison Avec Des Composés Similaires
Antiproliferative agent-37 can be compared with other similar compounds, such as:
Estramustine: A US-FDA approved drug that combines an estrogen and a nitrogen mustard to target cancer cells.
CUDC-101: A dual inhibitor of histone deacetylase and epidermal growth factor receptor, currently in clinical trials.
CBLC-137: A multi-targeted kinase inhibitor with potent anticancer activity.
Uniqueness: this compound stands out due to its unique chemical structure and multi-targeted approach, which enhances its efficacy and reduces the likelihood of resistance development. Its ability to inhibit multiple pathways involved in cell proliferation makes it a promising candidate for further development and clinical application .
Propriétés
Formule moléculaire |
C21H17FN2O2 |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
7-(2,4-dimethoxyphenyl)-3-(3-fluorophenyl)-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C21H17FN2O2/c1-25-15-6-7-17(19(11-15)26-2)21-20-16(8-9-23-21)18(12-24-20)13-4-3-5-14(22)10-13/h3-12,24H,1-2H3 |
Clé InChI |
GFGUONALQQRUOT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C2=NC=CC3=C2NC=C3C4=CC(=CC=C4)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


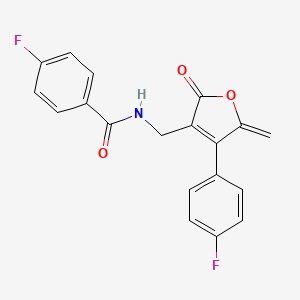
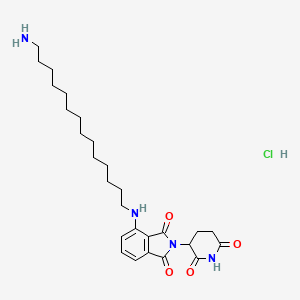
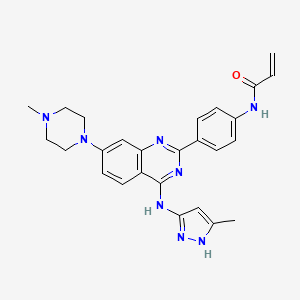
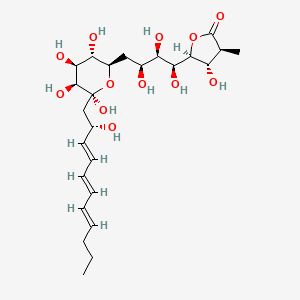
![N-[(2s)-3-[(S)-(4-Bromophenyl)(Hydroxy)phosphoryl]-2-{[3-(3'-Chlorobiphenyl-4-Yl)-1,2-Oxazol-5-Yl]methyl}propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamine](/img/structure/B12373314.png)
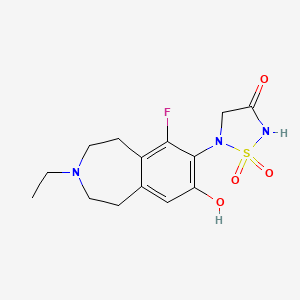




![[Ala28]-|A Amyloid(25-35)](/img/structure/B12373348.png)
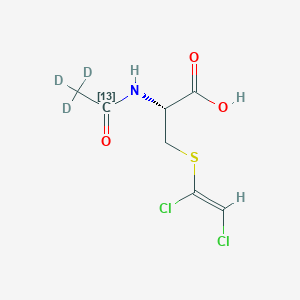
![5-{[3-Chloro-4-(4-cyclohexylbutoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B12373359.png)
